3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid
Description
This compound is a structurally complex benzoxazine derivative featuring a difluoromethoxy group at the 3-position of the phenyl ring, a trifluoromethylbenzenesulfonyl moiety, and a 2,2-dimethylpropanoic acid side chain. Its stereochemistry is defined by the (2S) configuration, which is critical for its biological activity. The compound is classified as an antiproliferative agent, as indicated by its International Nonproprietary Name (INN) designation . The trifluoromethyl and difluoromethoxy groups enhance metabolic stability and target binding affinity, while the sulfonyl group contributes to interactions with enzymatic active sites.
Properties
Molecular Formula |
C27H23F6NO6S |
|---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
3-[6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36) |
InChI Key |
GULSIMHVQYBADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound involves:
- Construction of the 1,4-benzoxazine core structure.
- Introduction of fluorinated aromatic substituents.
- Installation of the sulfonyl group on the benzoxazine ring.
- Final coupling with a 2,2-dimethylpropanoic acid moiety.
This multi-step process requires careful control of stereochemistry, particularly at the 2-position of the benzoxazine ring, which is configured as the (2S) enantiomer.
Stepwise Synthetic Procedures
Formation of the Benzoxazine Core
The benzoxazine ring is formed via cyclization reactions involving an amino phenol derivative and an appropriate aldehyde or acid chloride precursor. This step typically uses mild acidic or basic catalysis to promote ring closure.
Coupling with 2,2-Dimethylpropanoic Acid
The final step involves coupling the benzoxazine intermediate with 2,2-dimethylpropanoic acid or its activated derivative (e.g., acid chloride or ester). This is often achieved via amide or ester bond formation using coupling reagents such as PyBOP (benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) or carbodiimide-based agents.
Representative Experimental Conditions and Yields
These steps illustrate typical reaction conditions for related benzoxazine derivatives and are adaptable for the target compound.
Key Notes on Stereochemistry and Purity
- The (2S) stereochemistry is maintained by using chiral starting materials or chiral catalysts.
- Purification is generally performed by flash chromatography or recrystallization.
- Analytical techniques such as NMR (1H, 13C), HRMS, and chiral HPLC confirm structure and enantiomeric purity.
Research Findings and Methodological Insights
- The presence of multiple fluorine atoms and sulfonyl groups enhances the compound's chemical stability and potential biological activity but complicates synthesis due to electronic effects.
- Multi-step synthesis requires careful purification at each stage to avoid carryover impurities.
- The use of mild oxidants (e.g., TEMPO with NaClO2) allows selective oxidation without racemization.
- Coupling reagents like PyBOP provide high yields and minimize side reactions in forming amide or ester bonds.
- Reaction times vary from several hours to over a day, reflecting the complexity and sensitivity of intermediates.
Summary Table of Preparation Methods
| Synthetic Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Reference/Notes |
|---|---|---|---|---|
| Benzoxazine ring formation | Amino phenol + aldehyde, acid/base catalysis | Cyclization | Variable | General synthetic chemistry |
| Fluorinated substituent introduction | Sulfonyl chlorides, electrophilic substitution | Functional group installation | Moderate to high | Fluorinated aromatic chemistry |
| Coupling with acid moiety | PyBOP, DIEA, CH2Cl2, inert atmosphere | Amide/ester bond formation | 80-90 | Peptide coupling analogues |
| Oxidation to acid | TEMPO, NaClO2, NaClO, buffered aqueous media | Alcohol to acid oxidation | >90 | Mild oxidation protocols |
| Ester hydrolysis | LiOH in ethanol/water, room temperature | Conversion of ester to acid | Quantitative | Mild basic hydrolysis |
Chemical Reactions Analysis
Cintirorgon undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives of Cintirorgon, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Cintirorgon has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the activation of RORγ and its effects on gene expression. In biology, Cintirorgon is used to investigate the role of RORγ in immune cell regulation and differentiation. In medicine, it is being developed as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer and other solid tumors.
Mechanism of Action
The mechanism of action of Cintirorgon involves the activation of the transcription factor RORγ. RORγ is a nuclear receptor transcription factor that acts as an immune cell master control switch. Activation of this switch by Cintirorgon mediates improved immune cell function and decreases immunosuppressive mechanisms. This synergistic action enhances tumor cell killing by increasing effector T-cell activity and decreasing tumor immune suppression .
Comparison with Similar Compounds
3-[(2R)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic Acid
- Key Differences: Substituent Variation: The ethenyl-linked 2-chloro-6-(trifluoromethyl)phenyl group replaces the 3-(difluoromethoxy)-5-fluorophenyl group in the target compound. Stereochemistry: The (2R) configuration contrasts with the (2S) configuration of the target molecule.
- The chloro-trifluoromethylphenyl group may enhance lipophilicity but reduce metabolic stability compared to the difluoromethoxy-fluorophenyl group .
4-[5-Difluoromethoxy-2-{(3,4-Dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic Acid 2-(Toluene-4-sulfonyl)ethyl Ester
- Key Differences: Core Structure: Benzimidazole instead of benzoxazine. Functional Groups: Methanesulfinyl and toluene-4-sulfonyl groups replace the trifluoromethylbenzenesulfonyl group. Acidic Moiety: Phenoxyacetic acid ester instead of propanoic acid.
- Implications :
Pharmacological Activity Comparison
Physicochemical Properties
Research Findings and Implications
- Target Compound : The combination of difluoromethoxy and trifluoromethyl groups optimizes both target engagement (e.g., enzyme inhibition) and resistance to oxidative metabolism .
- Chloro-Trifluoromethyl Analogue : Higher lipophilicity may improve blood-brain barrier penetration but increase off-target toxicity risks .
- Benzimidazole Derivative : Despite potent in vitro activity, poor metabolic stability limits its therapeutic utility .
Biological Activity
The compound 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid, also known as cintirorgon (LYC-55716), is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of immuno-oncology and pharmacology. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C27H23F6NO6S
- Molecular Weight : 603.53 g/mol
- CAS Number : 2055536-64-4
Cintirorgon acts as a selective RORγ agonist, which is significant in modulating immune responses. RORγ (Retinoic acid receptor-related orphan receptor gamma) plays a critical role in the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases and cancer progression.
1. Anti-Cancer Properties
Research indicates that cintirorgon exhibits promising anti-cancer activity. A study found that compounds with trifluoromethyl and sulfonyl groups showed enhanced biological activity against various cancer cell lines. For instance:
- IC50 Values : Cintirorgon demonstrated IC50 values of 44.4 μM against PACA2 cells and 17.8 μM against HCT116 cells, indicating its potential effectiveness compared to standard chemotherapeutics like Doxorubicin (IC50 = 52.1 μM) .
2. CFTR Modulation
Cintirorgon has also been studied for its role in modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity. In human bronchial epithelial cells expressing the F508del mutation:
- Potentiation Effect : The compound increased chloride secretion with an EC50 of approximately 0.236 μM, showcasing its ability to enhance CFTR function in defective epithelial cells .
Case Study 1: Anti-Cancer Efficacy
In a preclinical study involving HCT116 and HePG2 cell lines, cintirorgon was shown to down-regulate key oncogenes such as TP53 and FASN, leading to reduced cell proliferation and increased apoptosis rates .
Case Study 2: CFTR Potentiation
In another study involving bronchial epithelial cells from cystic fibrosis patients, treatment with cintirorgon resulted in significant improvements in ion transport and mucus clearance, suggesting its therapeutic potential for cystic fibrosis .
Data Tables
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| PACA2 | 44.4 | Reduced proliferation |
| HCT116 | 17.8 | Induced apoptosis |
| HePG2 | 12.4 | Down-regulated oncogenes |
| Assay Type | EC50 (μM) | Biological Effect |
|---|---|---|
| CFTR Potentiation | 0.236 | Increased chloride secretion |
| Ion Transport Improvement | - | Enhanced fluid transport in epithelial cells |
Q & A
Basic Research Questions
Q. What are the key considerations in designing the synthesis pathway for this compound to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For instance, ICReDD’s approach integrates computational screening of reaction intermediates with targeted experimental validation to reduce trial-and-error steps, particularly for stereoselective steps like the benzoxazin-2-yl core formation . Patent-derived protocols (e.g., sulfonylation and fluorinated aryl coupling) emphasize temperature-controlled steps (e.g., -20°C for acid-sensitive intermediates) and anhydrous conditions to minimize side reactions .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges, followed by LC-MS/MS, is recommended. Key steps include:
- Sample Preparation : Filter samples through GF/F (0.7 μm) filters and condition cartridges with methanol and Milli-Q water .
- Internal Standards : Use isotopically labeled analogs (e.g., triclosan-d3 or BP-3-d5) to correct matrix effects .
- Detection : Optimize MRM transitions for the compound’s sulfonyl and fluorinated moieties to enhance sensitivity in negative-ion mode.
Q. How can structural impurities be identified and resolved during synthesis?
- Methodological Answer : Impurity profiling requires orthogonal techniques:
- HPLC-UV/HRMS : Detect trace impurities using C18 columns with 0.1% formic acid in acetonitrile/water gradients.
- NMR : Compare F and H NMR spectra to identify fluorinated byproducts (e.g., incomplete difluoromethoxy substitution) .
- Silanol Deactivation : Pre-treat glassware with 5% dimethyldichlorosilane to prevent analyte adsorption during analysis .
Advanced Research Questions
Q. How can computational methods be integrated with experimental data to optimize stereoselective synthesis?
- Methodological Answer :
- Reaction Modeling : Use density functional theory (DFT) to predict transition states for stereochemical outcomes at the (2S)-benzoxazin-2-yl center. ICReDD’s workflow combines quantum mechanics (e.g., Gaussian 16) with cheminformatics to prioritize viable pathways .
- Feedback Loops : Incorporate experimental yields into Bayesian optimization algorithms to refine computational predictions iteratively .
- Example : Adjusting solvent polarity (e.g., switching from THF to DMF) based on computed solvation energies improved diastereomeric excess by 15% in related sulfonamide syntheses .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Pair C NMR with DEPT-135 to distinguish quaternary carbons in the trifluoromethylbenzenesulfonyl group.
- X-ray Crystallography : Resolve ambiguities in dihydro-2H-1,4-benzoxazine ring conformation using single-crystal diffraction .
- Dynamic HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm the (2S) configuration .
Q. How can AI-driven simulations enhance process scalability for this compound?
- Methodological Answer :
- Reactor Design : Use COMSOL Multiphysics to model heat transfer in exothermic steps (e.g., sulfonylation), optimizing jacket cooling rates for pilot-scale reactors .
- Membrane Technologies : Simulate solvent-resistant nanofiltration (SRNF) membranes to concentrate reaction mixtures while retaining catalyst (e.g., Pd/C) for reuse .
- Case Study : AI-driven parameter adjustments reduced energy consumption by 22% in a benzenesulfonamide scale-up trial .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
